
2-Hexylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexylquinoline is a useful research compound. Its molecular formula is C15H19N and its molecular weight is 213.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of 2-Hexylquinoline in laboratory settings?
To optimize synthesis, systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) while monitoring yield and purity via HPLC or GC-MS . For reproducibility, document all procedural adjustments (e.g., alkylation conditions for quinoline derivatives) and validate intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Ensure compliance with journal guidelines for reporting synthetic protocols, including detailed characterization data for novel intermediates .
Q. How can researchers ensure accurate characterization of this compound’s structural and purity profiles?
Combine spectroscopic techniques (¹H/¹³C NMR, FTIR) with chromatographic methods (HPLC, GC-MS) to confirm structural identity and purity ≥95% . For novel derivatives, include X-ray crystallography or 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities. Purity assessments should adhere to pharmacopeial standards, with batch-to-batch variability reported using relative standard deviation (RSD) .
Q. What experimental frameworks are suitable for preliminary assessment of this compound’s biological activity?
Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with appropriate controls (positive/negative, solvent-only). For enzyme studies, calculate IC₅₀ values via dose-response curves and validate results across triplicate runs . Include statistical analyses (e.g., ANOVA with post-hoc tests) to confirm significance (p < 0.05). Reference established protocols for quinoline derivatives to ensure methodological consistency .
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s interaction with biological targets (e.g., enzymes, receptors)?
Employ kinetic assays (e.g., Lineweaver-Burk plots for enzyme inhibition) paired with spectroscopic techniques (fluorescence quenching, circular dichroism) to study binding dynamics . Computational methods (molecular docking, MD simulations) can predict binding modes, which should be validated experimentally via mutagenesis or competitive binding assays .
Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?
Conduct a systematic review of variables such as assay conditions (pH, temperature), cell lines, and compound solubility. Use meta-analysis to identify confounding factors (e.g., solvent effects on bioavailability) . Replicate conflicting studies under standardized conditions, reporting Cohen’s d effect sizes to quantify discrepancies .
Q. How can researchers design predictive models for this compound’s physicochemical properties?
Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions experimentally (e.g., experimental vs. calculated logD values) and calibrate models using leave-one-out cross-validation .
Q. What methodologies are critical for assessing this compound’s stability under physiological conditions?
Perform accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring to identify degradation products. Compare degradation kinetics in simulated biological fluids (e.g., PBS, SGF) and quantify half-life (t₁/₂) using first-order kinetics .
Q. How can synergistic effects of this compound with other therapeutics be rigorously evaluated?
Use combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Test fixed-ratio combinations and analyze data with CompuSyn software to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1) .
Q. What approaches integrate multi-omics data to explore this compound’s mode of action?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Apply pathway enrichment analysis (e.g., KEGG, GO) to identify perturbed biological networks and validate key nodes via CRISPR/Cas9 knockouts .
Q. Methodological Guidance for Data Interpretation
- Handling contradictory results : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality .
- Statistical rigor : Pre-register analysis plans to avoid p-hacking; report effect sizes with 95% confidence intervals .
- Reproducibility : Share raw data and code via repositories (e.g., Zenodo, GitHub) and adhere to FAIR principles .
Properties
CAS No. |
90860-81-4 |
---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-hexylquinoline |
InChI |
InChI=1S/C15H19N/c1-2-3-4-5-9-14-12-11-13-8-6-7-10-15(13)16-14/h6-8,10-12H,2-5,9H2,1H3 |
InChI Key |
ZSOXSERTDTXCAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.